Zotepine-d6 S-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zotepine-d6 S-Oxide is a deuterated derivative of Zotepine, an atypical antipsychotic drug used primarily in the treatment of schizophrenia. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. This compound is of significant interest in pharmaceutical research due to its potential to offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zotepine-d6 S-Oxide typically involves the oxidation of Zotepine-d6. The process begins with the preparation of Zotepine-d6, which is achieved by substituting hydrogen atoms in Zotepine with deuterium. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Zotepine-d6 S-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Zotepine-d6 to this compound.
Reduction: Potential reduction back to Zotepine-d6 under specific conditions.
Substitution: Possible substitution reactions involving the deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The primary product of the oxidation reaction is this compound. Other potential products include various deuterated metabolites depending on the reaction conditions .
Scientific Research Applications
Zotepine-d6 S-Oxide has a wide range of applications in scientific research:
Chemistry: Used to study the metabolic pathways and stability of Zotepine through deuterium labeling.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic benefits in treating schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Zotepine-d6 S-Oxide exerts its effects primarily through antagonism of dopamine D1 and D2 receptors, as well as serotonin receptors such as 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia. The deuterium substitution in this compound may enhance its metabolic stability and prolong its therapeutic effects .
Comparison with Similar Compounds
Zotepine: The non-deuterated parent compound with similar pharmacological properties.
Nor-Zotepine: An active metabolite of Zotepine with similar receptor binding profiles.
3-Hydroxyzotepine: Another metabolite with distinct pharmacokinetic properties.
Uniqueness: Zotepine-d6 S-Oxide stands out due to its deuterium substitution, which can lead to improved metabolic stability and reduced degradation. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18ClNO2S |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
InChI Key |
GPQLECKPRFIPAC-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.